Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20BrNO2 It is a piperidine derivative that features a tert-butyl ester group and a bromoethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl 4-piperidinecarboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromoethenyl group in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an aminoethenyl group, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity compared to similar compounds. This makes it particularly useful in synthetic chemistry and drug development, where specific reactivity is desired .
Properties
CAS No. |
2138824-00-5 |
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Molecular Formula |
C12H20BrNO2 |
Molecular Weight |
290.20 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4,7,10H,5-6,8-9H2,1-3H3 |
InChI Key |
SJDSFQOGWBCCFH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=CBr |
solubility |
not available |
Origin of Product |
United States |
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